2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-6(2)13-9(11-5)8(10(14)15)7(3)12-13/h4H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUGZQWIQWRVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyrazole Carboxylates with Carbonyl Compounds
- Starting Materials: Ethyl 3-amino-4-pyrazolecarboxylate or related aminopyrazole derivatives.
- Cyclization Agents: Aldehydes or acetylacetaldehyde dimethyl acetal.
- Conditions: Acidic medium (e.g., concentrated hydrochloric acid) at moderate temperatures (~60°C).
- Outcome: Formation of methyl-substituted pyrazolo[1,5-a]pyrimidine carboxylates, which can be hydrolyzed to the corresponding carboxylic acids.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Ethyl 3-amino-4-pyrazolecarboxylate + acetylacetaldehyde dimethyl acetal + conc. HCl, 60°C, 15 min | ~80% | Solid isolated by filtration, washed, and dried |
| Hydrolysis | LiOH·H2O in THF/MeOH/H2O, 25°C, 2 h | 92% | Hydrolysis of ester to carboxylic acid |
This two-step sequence efficiently produces 7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid analogs, which can be adapted for the 2,5,7-trimethyl derivative by appropriate choice of methylated starting materials or reagents.
Site-Selective Cross-Coupling for Functionalization
- Precursor: 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate.
- Reactions: Sequential Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig cross-coupling reactions.
- Purpose: To introduce alkynyl, aryl, and arylamine groups selectively at C2 and C6 positions.
- Relevance: Demonstrates regioselective functionalization strategies that can be adapted for methyl group introduction at C2 and C5 positions by using methylated coupling partners or methylation reagents.
This methodology allows stepwise and regio-controlled modification of the pyrazolo[1,5-a]pyrimidine scaffold, which is crucial for synthesizing 2,5,7-trimethyl derivatives.
Multicomponent Reactions (MCR) Under Ultrasonication
- Reactants: 5-Aminopyrazole-4-carbonitriles, aromatic aldehydes, and pyruvic acid or esters.
- Conditions: Ultrasonication in acetic acid at room temperature or reflux.
- Products: Tetrahydroazolo[1,5-a]pyrimidines with carboxylic acid groups.
- Significance: Provides a rapid, one-pot approach to fused heterocycles with carboxylic acid functionality, which can be further oxidized or modified to yield pyrazolo[1,5-a]pyrimidine-3-carboxylic acids.
Though primarily yielding tetrahydro derivatives, this approach can be adapted for the preparation of methyl-substituted pyrazolo[1,5-a]pyrimidine carboxylic acids by selecting appropriate aldehydes and pyruvic acid derivatives.
Representative Data Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 3-amino-4-pyrazolecarboxylate | Acetylacetaldehyde dimethyl acetal, conc. HCl, 60°C, 15 min | 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (ester) | ~80 | Solid isolated by filtration |
| 2 | Ester from Step 1 | LiOH·H2O, THF/MeOH/H2O, 25°C, 2 h | 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 92 | Hydrolysis to acid |
| 3 | 2,6-Dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Sonogashira coupling with terminal alkynes, followed by Suzuki or Buchwald–Hartwig coupling | Functionalized pyrazolo[1,5-a]pyrimidine derivatives | Variable | Enables regioselective substitution |
| 4 | 5-Aminopyrazole-4-carbonitrile + aromatic aldehyde + pyruvic acid | Ultrasonication in acetic acid, room temp or reflux | Tetrahydroazolopyrimidine carboxylic acids | 34–76 | Multicomponent reaction |
Research Findings and Notes
- The acidic cyclization of aminopyrazole carboxylates with acetylacetaldehyde derivatives is a reliable route to introduce methyl groups at the 7-position and form the fused ring system efficiently.
- Hydrolysis of ester intermediates under mild basic conditions (LiOH) provides the corresponding carboxylic acids in high yield and purity.
- Site-selective cross-coupling reactions offer a powerful tool for introducing diverse substituents, including methyl groups, at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, ensuring regioselectivity and functional group tolerance.
- The ultrasonic-assisted multicomponent reactions provide a green and rapid synthesis alternative, although yields and substitution patterns depend on the choice of starting materials and reaction conditions.
- No direct literature specifically details the preparation of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, but the combination of these methods allows for a strategic synthetic design to access this compound.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methyl groups and the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The following table summarizes critical distinctions between 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Group Modifications |
|---|---|---|---|---|---|
| This compound (target compound) | 1158269-53-4 | C₁₀H₁₁N₃O₂ | 205.21 | 2,5,7-methyl; 3-carboxylic acid | None (reference compound) |
| 5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1531664-20-6 | C₁₀H₁₁N₃O₂ | 205.21 | 5,6,7-methyl; 3-carboxylic acid | Methyl group shifted to position 6 |
| Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 1158418-66-6 | C₁₁H₁₃N₃O₂ | 219.25 | 2,5,7-methyl; 3-methyl ester | Carboxylic acid esterified to methyl |
| 7-(Difluoromethyl)-5-(p-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 1956334-32-9 | C₁₅H₁₅F₂N₃O₂ | 307.30 | Difluoromethyl at 7; p-tolyl at 5 | Saturated pyrimidine ring; fluorine substitution |
Impact of Structural Variations
Substituent Position and Electronic Effects
- 5,6,7-Trimethyl Analog (CAS: 1531664-20-6) : Shifting the methyl group from position 2 to 6 alters steric and electronic properties. The proximity of the 6-methyl group to the pyrimidine nitrogen may influence hydrogen-bonding interactions in biological targets .
Functional Group Modifications
Biological Activity
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (TMPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. With the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol, TMPCA is part of a larger family of pyrazolo[1,5-a]pyrimidines known for their medicinal properties. This article reviews the biological activities associated with TMPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.22 g/mol |
| CAS Number | 1158269-53-4 |
Anticancer Properties
Research indicates that TMPCA exhibits significant anticancer activity. Studies have shown that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit cell proliferation in various cancer cell lines. TMPCA's mechanism involves the modulation of specific enzymes related to cell growth and apoptosis.
- Case Study : A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including TMPCA. The compound demonstrated selective inhibition of cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
TMPCA has also been studied for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes and inhibit their function.
- Research Findings : In vitro studies have shown that TMPCA can inhibit the growth of several bacterial strains. The compound's effectiveness against resistant strains highlights its potential as a lead compound for developing new antibiotics.
Enzymatic Inhibition
The biological activity of TMPCA extends to its role as an enzyme inhibitor. It has been shown to inhibit key enzymes involved in metabolic pathways.
- Mechanism of Action : TMPCA binds to specific active sites on target enzymes, leading to decreased enzymatic activity. This inhibition can disrupt metabolic processes in pathogens or cancer cells.
Comparative Analysis with Similar Compounds
TMPCA can be compared with other pyrazolo[1,5-a]pyrimidine derivatives to understand its unique properties better.
| Compound | Anticancer Activity | Antimicrobial Activity | Enzymatic Inhibition |
|---|---|---|---|
| 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | Moderate | Low | Moderate |
| 5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Low | Moderate | High |
| This compound | High | High | High |
The biological effects of TMPCA are primarily due to its interaction with cellular targets:
- Enzyme Binding : TMPCA selectively binds to enzymes involved in cell signaling and proliferation.
- Cell Cycle Arrest : By inhibiting specific kinases or phosphatases, TMPCA can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may promote apoptosis through mitochondrial pathways or by activating caspases.
Q & A
Q. What synthetic strategies are effective for preparing 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
A four-step protocol using commercially available precursors like 2-acetylpyridine and acetylpyrazine with [Formula: see text]-dimethylformamide dimethylacetal has been optimized for pyrazolo[1,5-a]pyrimidine derivatives. Key steps include cyclocondensation of 3-aminopyrazole with 1,3-dicarbonyl equivalents, followed by selective methylation and oxidation. For the carboxylic acid moiety, oxidation of aldehyde intermediates (e.g., using KMnO₄ in water/acetone/NaOH) is critical .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography reveals a monoclinic space group (C2/c) with a square-planar geometry for metal complexes. For example, Cu(II) coordination involves two carboxylate oxygen atoms (Cu–O = 1.913 Å) and two pyridine nitrogen atoms (Cu–N = 1.984 Å). Bond lengths and angles align with typical pyrazolo[1,5-a]pyrimidine coordination chemistry .
Q. What safety precautions are necessary during handling?
The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2), and STOT SE 3 hazards. Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C. Avoid exposure to respiratory systems and aquatic environments due to WGK 3 classification .
Advanced Research Questions
Q. How can contradictory data in synthetic yields be resolved?
Discrepancies in oxidation steps (e.g., aldehyde to carboxylic acid conversion) may arise from reaction conditions. For instance, KMnO₄ in alkaline media ensures complete oxidation, while acidic conditions may favor side reactions. Monitor reaction progress via TLC (toluene/ethyl acetate/acetic acid 8:2:2) and optimize pH/temperature gradients .
Q. What computational methods predict biological activity for this scaffold?
In silico docking studies (e.g., with GABAA receptor subtypes) utilize Gaussian09 for geometry optimization and AutoDock Vina for binding affinity calculations. Substituent effects (e.g., methyl groups at positions 2,5,7) modulate electronic properties, which can be quantified via DFT (B3LYP/6-31G*) to correlate with receptor interactions .
Q. How do substituent positions influence spectroscopic characterization?
The ¹H-NMR chemical shift of the N-methyl group (3.3–3.7 ppm) and aromatic protons (e.g., H-2 at δ 8.55 ppm) are sensitive to electronic effects. For example, electron-withdrawing groups at position 3 (e.g., COOH) deshield adjacent protons, while methyl groups induce upfield shifts due to steric shielding .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
